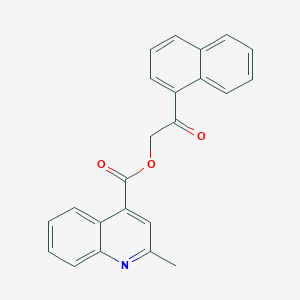
5-phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide is an intricate organic compound exhibiting a complex chemical structure. This compound is known for its potential applications in various scientific domains, ranging from medicinal chemistry to materials science. Its unique chemical makeup allows it to participate in diverse chemical reactions, making it a subject of significant interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide typically involves multi-step synthetic routes. Starting from a quinoline derivative, the process includes sulfonation, cyclization, and subsequent isoxazole formation. Specific reaction conditions such as temperature, pH, and solvent choice are critical for the successful synthesis.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthetic routes. This requires optimizing reaction conditions to enhance yield and purity while maintaining cost-effectiveness and environmental sustainability. Common strategies include continuous flow reactors and the use of catalytic processes to streamline production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
This compound can undergo various types of chemical reactions, including:
Oxidation: : Using agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Employing reagents like lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitution reactions can be facilitated by appropriate catalysts.
Common Reagents and Conditions
Oxidation: : Requires oxidizing agents and often acidic or neutral conditions.
Reduction: : Involves strong reducing agents, typically under anhydrous conditions.
Substitution: : Catalysts such as palladium or copper can be used under mild to moderate conditions.
Major Products Formed from These Reactions
Oxidation: : Yields hydroxylated or carboxylated derivatives.
Reduction: : Produces reduced amine or alcohol forms.
Substitution: : Results in substituted derivatives with varied functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its versatile reactivity allows it to be a building block in the design of novel compounds with desired properties.
Biology
Biologically, the compound shows potential as a pharmacophore, an essential component in drug design. It can interact with various biological targets, leading to the development of new therapeutics.
Medicine
In medicinal chemistry, its unique structure makes it a candidate for drug discovery programs. It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry
Industrially, it can be used in the development of advanced materials, such as polymers or nanomaterials, due to its chemical stability and functional group versatility.
Mécanisme D'action
The mechanism of action involves the compound interacting with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact pathways depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Compared to similar compounds, 5-Phenyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide stands out due to its unique sulfonyl and isoxazole moieties. These structural features confer distinct reactivity and biological activity.
List of Similar Compounds
5-Phenyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
5-Phenyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
5-Phenyl-N-(1-(butylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
Each of these compounds shares a similar core structure but differs in the alkyl sulfonyl group, which can influence their reactivity and applications.
So, does this hit the mark for what you need? Let's refine if needed!
Propriétés
IUPAC Name |
5-phenyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-13-30(27,28)25-12-6-9-17-14-18(10-11-20(17)25)23-22(26)19-15-21(29-24-19)16-7-4-3-5-8-16/h3-5,7-8,10-11,14-15H,2,6,9,12-13H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKXEMFDSUBVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3Ar,7aR)-7a-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,6,7-tetrahydro-1H-pyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2821162.png)



![Ethyl 4-((4-ethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2821167.png)

![2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride](/img/structure/B2821171.png)



![4-Bromo-1,6-dioxaspiro[2.5]octane](/img/structure/B2821177.png)
![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)
![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

